molecular formula C17H26N2O2 B11167885 4-(butanoylamino)-N-hexylbenzamide

4-(butanoylamino)-N-hexylbenzamide

Cat. No.: B11167885
M. Wt: 290.4 g/mol
InChI Key: UZCYAVYQMFHTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(butanoylamino)-N-hexylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide core with a butanoylamino group attached to the fourth position of the benzene ring and a hexyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butanoylamino)-N-hexylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 4-aminobenzamide, is reacted with butanoyl chloride in the presence of a base such as pyridine to form 4-(butanoylamino)benzamide.

    N-Alkylation: The intermediate 4-(butanoylamino)benzamide is then subjected to N-alkylation using hexyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(butanoylamino)-N-hexylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core, where nucleophiles replace the butanoylamino or hexyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(butanoylamino)-N-hexylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(butanoylamino)-N-hexylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(butanoylamino)-N-methylbenzamide
  • 4-(butanoylamino)-N-ethylbenzamide
  • 4-(butanoylamino)-N-propylbenzamide

Uniqueness

4-(butanoylamino)-N-hexylbenzamide is unique due to its specific structural features, such as the length of the hexyl chain and the position of the butanoylamino group. These features may confer distinct physicochemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

4-(butanoylamino)-N-hexylbenzamide

InChI

InChI=1S/C17H26N2O2/c1-3-5-6-7-13-18-17(21)14-9-11-15(12-10-14)19-16(20)8-4-2/h9-12H,3-8,13H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

UZCYAVYQMFHTKE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.